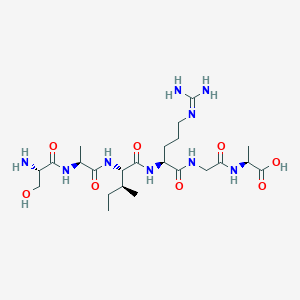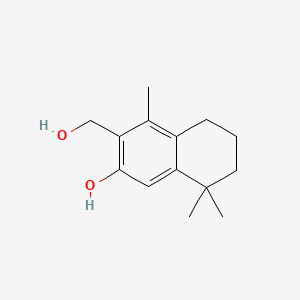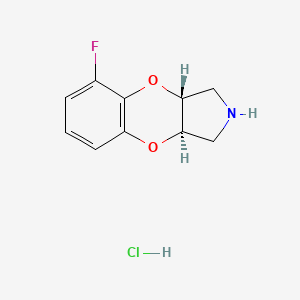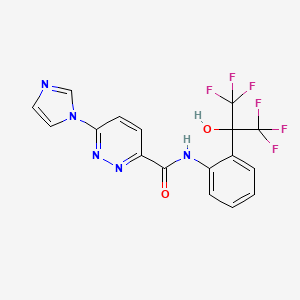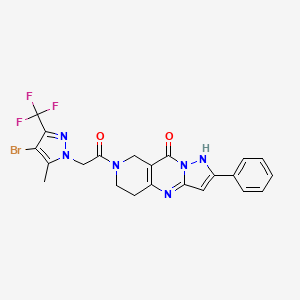![molecular formula C68H100N20O14 B12382782 (3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a highly complex organic molecule with multiple functional groups, including amino, imidazole, indole, and carboxamide groups. It is likely to be a synthetic compound designed for specific biochemical or pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound would involve multiple steps, including the formation of the core structure and the addition of various functional groups. Typical reactions might include:
Amidation: Formation of amide bonds.
Alkylation: Introduction of alkyl groups.
Cyclization: Formation of cyclic structures.
Industrial Production Methods: Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and indole groups.
Reduction: Reduction reactions could be used to modify specific functional groups.
Substitution: Various substitution reactions could be employed to introduce or modify functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung könnte eine breite Palette von Anwendungen in der wissenschaftlichen Forschung haben, darunter:
Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese.
Biologie: Mögliche Verwendung bei der Untersuchung biochemischer Stoffwechselwege oder als Sonde in der Molekularbiologie.
Medizin: Mögliche Anwendungen in der Medikamentenentwicklung oder als Therapeutikum.
Industrie: Verwendung bei der Herstellung von Spezialmaterialien oder Chemikalien.
5. Wirkmechanismus
Der Wirkmechanismus würde von dem spezifischen biologischen oder chemischen Kontext abhängen. Mögliche Mechanismen könnten umfassen:
Enzymhemmung: Bindung an und Hemmung spezifischer Enzyme.
Rezeptorbindung: Wechselwirkung mit zellulären Rezeptoren zur Modulation von Signalwegen.
Chemische Reaktivität: Beteiligung an chemischen Reaktionen, die zelluläre Prozesse verändern.
Ähnliche Verbindungen:
Peptide: Ähnlich in der Tatsache, dass sie mehrere Aminosäurereste haben.
Polyketide: Ähnlich in der Tatsache, dass sie komplexe cyclische Strukturen haben.
Alkaloide: Ähnlich in der Tatsache, dass sie stickstoffhaltige funktionelle Gruppen haben.
Einzigartigkeit: Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Kombination von funktionellen Gruppen und struktureller Komplexität, die einzigartige biochemische Eigenschaften oder therapeutisches Potenzial verleihen kann.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter cellular processes.
Vergleich Mit ähnlichen Verbindungen
Peptides: Similar in having multiple amino acid residues.
Polyketides: Similar in having complex cyclic structures.
Alkaloids: Similar in having nitrogen-containing functional groups.
Uniqueness: This compound’s uniqueness lies in its specific combination of functional groups and structural complexity, which may confer unique biochemical properties or therapeutic potential.
Eigenschaften
Molekularformel |
C68H100N20O14 |
|---|---|
Molekulargewicht |
1421.6 g/mol |
IUPAC-Name |
(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide |
InChI |
InChI=1S/C68H100N20O14/c1-38(2)30-51-63(97)81-47(57(70)91)21-23-56(90)102-29-11-13-40-31-39-12-10-28-101-55(89)22-20-45(69)59(93)87-53(33-41-35-79-46-15-4-3-14-43(41)46)66(100)88-27-9-19-54(88)65(99)86-52(34-42-36-75-37-80-42)64(98)84-49(17-7-25-77-67(71)72)61(95)82-48(16-5-6-24-76-58(92)44(40)32-39)60(94)83-50(62(96)85-51)18-8-26-78-68(73)74/h3-4,10-15,35-40,44-45,47-54,79H,5-9,16-34,69H2,1-2H3,(H2,70,91)(H,75,80)(H,76,92)(H,81,97)(H,82,95)(H,83,94)(H,84,98)(H,85,96)(H,86,99)(H,87,93)(H4,71,72,77)(H4,73,74,78)/b12-10+,13-11+/t39-,40+,44?,45+,47+,48+,49+,50+,51+,52+,53+,54+/m1/s1 |
InChI-Schlüssel |
VYOFOWXTCYJNEK-KLMAHMIQSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CCC(=O)OC/C=C/[C@H]2C[C@@H]\3CC2C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)[C@H](CCC(=O)OC/C=C3)N)CC5=CNC6=CC=CC=C65)CC7=CN=CN7)CCCN=C(N)N)C(=O)N |
Kanonische SMILES |
CC(C)CC1C(=O)NC(CCC(=O)OCC=CC2CC3CC2C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(CCC(=O)OCC=C3)N)CC5=CNC6=CC=CC=C65)CC7=CN=CN7)CCCN=C(N)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


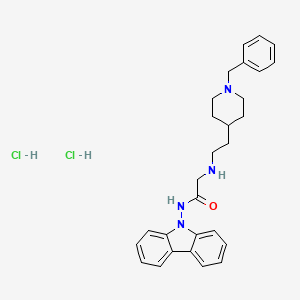
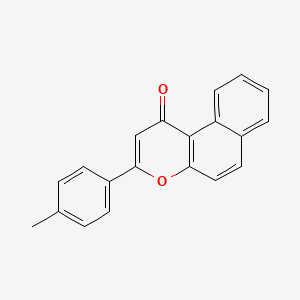
![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)
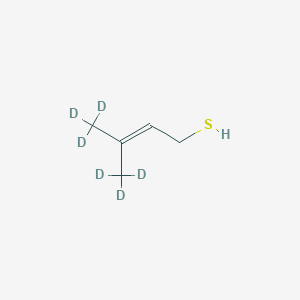


![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
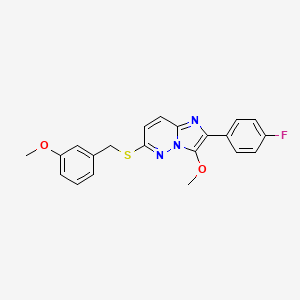
![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)
